(7R)-4,7-dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-22,22,23,23,24,24,25,25,25-d9-1-aminium, 4-oxide, inner salt
Overview
Description
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PC is a deuterated form of 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine. This compound is a glycerophospholipid, which is a class of lipids that are a major component of all cell membranes. The deuterated form is often used as an internal standard in mass spectrometry due to its stability and distinguishable mass.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PC can be synthesized through the hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2). The reaction conditions typically involve the use of a buffer solution at a specific pH and temperature to optimize enzyme activity .
Industrial Production Methods
Industrial production of 1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PC involves large-scale enzymatic hydrolysis of phosphatidylcholine. The process is carefully controlled to ensure high yield and purity of the product. The compound is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PC undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive oxygen species (ROS).
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed.
Major Products
Oxidation: Formation of ROS and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PC has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of similar compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential in drug delivery systems and its effects on cellular processes.
Industry: Utilized in the development of lipid-based drug delivery systems and other biotechnological applications
Mechanism of Action
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PC exerts its effects through several mechanisms:
Comparison with Similar Compounds
Similar Compounds
1-Palmitoyl-2-hydroxy-sn-glycero-3-PC: The non-deuterated form, which is also a common lipid species in cell membranes.
1-Hexadecanoyl-sn-glycero-3-Phosphatidylcholine: Another similar compound with slight structural differences
Uniqueness
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PC is unique due to its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry. Its stability and distinguishable mass allow for accurate quantification of similar compounds in complex mixtures .
Properties
IUPAC Name |
[(2R)-2-hydroxy-3-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i1D3,5D2,6D2,7D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWBNKHCZGQVJV-AFDOSBPESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50NO7P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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